molecular formula C24H23N7S2 B12697711 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate CAS No. 84000-78-2

1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate

Cat. No.: B12697711
CAS No.: 84000-78-2
M. Wt: 473.6 g/mol
InChI Key: KUECKJHMALUIRD-UHFFFAOYSA-M
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Description

1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate is a complex organic compound with a unique structure that includes a thiadiazole ring, an azo group, and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate involves its interaction with specific molecular targets and pathways. The thiadiazole ring and azo group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Azo Compounds: Molecules with azo groups but different aromatic rings or substituents.

    Pyridinium Compounds: Quaternary ammonium compounds with pyridinium ions but different side chains.

Uniqueness

1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium thiocyanate is unique due to its combination of a thiadiazole ring, an azo group, and a pyridinium ion. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

84000-78-2

Molecular Formula

C24H23N7S2

Molecular Weight

473.6 g/mol

IUPAC Name

N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;thiocyanate

InChI

InChI=1S/C23H23N6S.CHNS/c1-2-29(18-17-28-15-7-4-8-16-28)21-13-11-20(12-14-21)25-26-23-24-22(27-30-23)19-9-5-3-6-10-19;2-1-3/h3-16H,2,17-18H2,1H3;3H/q+1;/p-1

InChI Key

KUECKJHMALUIRD-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4.C(#N)[S-]

Origin of Product

United States

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